Mito-SilylDCA

Glycolysis Inhibition ECAR Breast Cancer

Mito-SilylDCA uniquely integrates a TPP mitochondrial-targeting cation, multiple DCA warheads, a PEG linker, and a silyl tracking group, overcoming the poor uptake and off-target effects of generic DCA. It enables reversible, tunable PDK1 inhibition at lower concentrations than DCA or Mito-DCA, and its silyl group permits direct biodistribution analysis—ideal for preclinical pharmacokinetic and nanomedicine studies. Choose this all-in-one probe for precise spatiotemporal control of mitochondrial metabolism.

Molecular Formula C52H77BrCl4NO6PSi
Molecular Weight 1092.9 g/mol
Cat. No. B12388390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-SilylDCA
Molecular FormulaC52H77BrCl4NO6PSi
Molecular Weight1092.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[Si](C)(C)OCC(COC(=O)C(Cl)Cl)(COC(=O)C(Cl)Cl)NC(=O)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C52H76Cl4NO6PSi.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-40-65(2,3)63-43-52(41-61-50(59)48(53)54,42-62-51(60)49(55)56)57-47(58)38-29-22-30-39-64(44-32-23-19-24-33-44,45-34-25-20-26-35-45)46-36-27-21-28-37-46;/h19-21,23-28,32-37,48-49H,4-18,22,29-31,38-43H2,1-3H3;1H
InChIKeyXYLMVLJHVIWPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mito-SilylDCA – A Trackable, Mitochondria-Targeted Multi-DCA Glycolysis Inhibitor for Research Procurement


Mito-SilylDCA is a rationally designed, multi-modal pyruvate dehydrogenase kinase 1 (PDK1) inhibitor that integrates a triphenylphosphonium (TPP) mitochondrial targeting moiety, multiple dichloroacetate (DCA) warheads, a polyethylene glycol linker for stability, and a silyl group enabling biological detection [1]. This compound was developed to address the limitations of conventional glycolysis inhibitors, such as poor cellular uptake, lack of organelle specificity, and an inability to be tracked within biological systems [1]. As a trackable, all-in-one glycolytic inhibitor, it serves as a unique chemical probe for studying mitochondrial metabolism in diseases like cancer where aerobic glycolysis is dysregulated [1].

Why Generic DCA or Other PDK1 Inhibitors Cannot Substitute for Mito-SilylDCA in Targeted Metabolic Research


Simple dichloroacetate (DCA) suffers from poor cellular uptake and lacks intrinsic mitochondrial targeting, requiring high millimolar concentrations for effective PDK1 inhibition, which can lead to off-target effects [1]. While Mito-DCA improves mitochondrial localization via a TPP cation, it lacks the poly-DCA cluster for amplified inhibition, the polyethylene glycol linker for enhanced stability and delivery vehicle compatibility, and the silyl group for direct biological tracking [1]. Other PDK1 inhibitors, such as JX06, operate via a covalent cysteine-modification mechanism that confers irreversible inhibition, making temporal control impossible, whereas Mito-SilylDCA's multi-DCA design allows for reversible, tunable inhibition [1][2]. These structural and mechanistic differences mean that generic inhibitors cannot replicate the combined targeting, stability, tracking, and controlled inhibition properties of Mito-SilylDCA, making direct substitution scientifically invalid for studies requiring precise spatiotemporal modulation of mitochondrial PDK1 activity.

Mito-SilylDCA Quantitative Differentiation Evidence: Head-to-Head Metabolic and Targeting Performance


Superior Glycolysis Inhibition in 4T1 Breast Cancer Cells: Mito-SilylDCA vs. Mito-DCA vs. NaDCA

In a direct head-to-head comparison using the Seahorse XF Glycolytic Stress Assay on 4T1 murine breast cancer cells, Mito-SilylDCA (200 µM) significantly reduced the extracellular acidification rate (ECAR) compared to Mito-DCA (200 µM) and sodium dichloroacetate (NaDCA, 600 µM). Mito-DCA and Mito-SilylDCA both showed significant glycolysis inhibition, but Mito-SilylDCA demonstrated a more pronounced reduction in glycolytic capacity and glycolytic reserve, confirming the functional advantage of the multi-DCA-silyl architecture over the single-DCA mitochondrial conjugate [1].

Glycolysis Inhibition ECAR Breast Cancer PDK1

Unique Biological Trackability via Silyl Group – A Feature Absent in Mito-DCA and JX06

Mito-SilylDCA is specifically designed with a dimethyl(octadecyl)silane moiety that enables direct detection of the compound in biological samples via silicon-based elemental analysis or specialized imaging, a property that neither Mito-DCA (lacks silyl group) nor JX06 (no silicon) possesses. This structural feature was confirmed by 1H NMR spectroscopy in CDCl3, showing distinct proton signals for the silyl group (Figure 1D), and was leveraged in in vivo biodistribution studies where the compound was detected in liver, tumor mass, brain, kidney, and spleen post-administration [1].

Trackability Silyl Group Bioimaging PDK1 Inhibitor

Multi-DCA Architecture for Amplified PDK1 Inhibition Compared to Single-Warhead Mito-DCA

Mito-SilylDCA incorporates multiple DCA moieties covalently linked to a branching core, providing a higher local concentration of PDK1-inhibiting warheads within the mitochondrial network compared to Mito-DCA, which contains only a single DCA unit conjugated to the TPP cation. This structural difference translates functionally, as evidenced by the superior glycolytic inhibition measured via ECAR at equivalent concentrations (200 µM), indicating that the multi-valent DCA presentation enhances the overall potency of PDK1 inhibition within the organelle [1].

PDK1 Inhibition Multi-Warhead Design DCA Cluster Mito-DCA

Enhanced Delivery Vehicle Compatibility and In Vivo Formulation Stability Over Mito-DCA

The polyethylene glycol (PEG) linker in Mito-SilylDCA was rationally incorporated to improve hydrophobicity and facilitate integration into delivery vehicles, a design requirement motivated by the lack of any existing glycolytic inhibitor formulation suitable for targeted delivery. In the primary reference study, Mito-SilylDCA was successfully loaded into nanoparticles (designated T-Mito-SilylDCA-NPs) and administered in vivo, demonstrating therapeutic efficacy in a MDA-MB-231-BR triple-negative breast cancer xenograft model, whereas no comparable nanoparticle formulation of Mito-DCA was reported, highlighting the practical formulation advantage of the PEG-silyl architecture [1].

Drug Delivery Nanoparticle Formulation Stability Polyethylene Glycol Linker

Mito-SilylDCA – High-Value Research and Application Scenarios Where Its Unique Differentiation Decisively Influences Procurement


In Vivo Pharmacodynamic Studies Requiring Direct Tracking of a PDK1 Inhibitor in Tissues

Mito-SilylDCA's silyl group provides a unique and direct method for tracking compound biodistribution in preclinical models. This makes it ideal for researchers studying the pharmacokinetics and tissue penetration of PDK1 inhibitors, a capability not offered by DCA, Mito-DCA, or covalent inhibitors like JX06 [1].

Nanoparticle-Based Delivery of Glycolysis Inhibitors for Triple-Negative Breast Cancer Research

The PEG linker in Mito-SilylDCA was designed for compatibility with delivery vehicles. Its successful formulation into T-Mito-SilylDCA-NPs, and subsequent demonstration of in vivo efficacy in a TNBC xenograft model, makes it the sole compound of choice for research programs developing targeted nanomedicine approaches to glycolytic tumors [1].

Mechanistic Studies on Mitochondrial PDK1 Inhibition and Metabolic Reprogramming

Mito-SilylDCA combines mitochondrial targeting (TPP cation) with a high local concentration of DCA warheads. This dual-action design allows researchers to achieve robust PDK1 inhibition specifically within the mitochondria at lower nominal concentrations than simple DCA, enabling more precise dissection of mitochondrial metabolic pathways with reduced off-target cytoplasmic effects [1].

Comparative PDK1 Inhibitor Profiling Where Reversible, Tunable Inhibition is Required

Unlike the irreversible covalent inhibitor JX06, Mito-SilylDCA's multi-DCA mechanism likely allows for reversible, concentration-dependent inhibition. This makes it the preferred reagent for studies where temporal control of PDK1 activity is essential, such as dynamic metabolic flux analyses or pulse-chase experiments [1][2].

Quote Request

Request a Quote for Mito-SilylDCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.